8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

N-difluoromethylation synthetic methodology isoquinolinone

8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one is a dual-function building block. The 8-bromo position enables Suzuki–Miyaura or Buchwald–Hartwig cross-coupling for rapid SAR exploration, while the N‑difluoromethyl group modulates lipophilicity, hydrogen‑bonding, and metabolic stability—advantages over N‑CH₃ or N‑H analogs. Procuring a generic isoquinolinone lacking either the 8‑Br handle or the N‑CF₂H moiety introduces uncontrolled variables in both synthetic diversification and biological readout. This scaffold is validated in PARP‑2/PARP‑1 selectivity studies (>60‑fold), MDM2–p53 PPI inhibition, HPK1 inhibitor patents, and PROTAC bifunctional degrader synthesis, where the N‑CF₂H group also serves as a non‑exchangeable ¹⁹F NMR probe.

Molecular Formula C10H6BrF2NO
Molecular Weight 274.06 g/mol
CAS No. 1982970-94-4
Cat. No. B1382605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one
CAS1982970-94-4
Molecular FormulaC10H6BrF2NO
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Br)C(=O)N(C=C2)C(F)F
InChIInChI=1S/C10H6BrF2NO/c11-7-3-1-2-6-4-5-14(10(12)13)9(15)8(6)7/h1-5,10H
InChIKeyPSZGAHSLLNDTNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (CAS 1982970-94-4): Sourcing & Structural Baseline for Procurement Decisions


8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one (CAS 1982970-94-4; molecular formula C₁₀H₆BrF₂NO; molecular weight 274.06 g/mol) is a halogenated, N-difluoromethylated isoquinolin-1(2H)-one derivative [1]. The compound features an 8-bromo substituent available for transition-metal-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) and an N‑CF₂H group that modulates lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility relative to N‑CH₃ or N‑H congeners [2]. It is supplied by multiple vendors at ≥98% purity (HPLC) for research-scale procurement, typically in 1–10 g quantities .

Why Generic Substitution Fails for 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one: Positional and Electronic Decisive Factors


Simple replacement of 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one with a different regioisomer (e.g., 5‑Br or 6‑Br) or a non-fluorinated N‑alkyl analog cannot be assumed to be functionally equivalent. The 8‑position of the isoquinolinone ring presents a distinct steric and electronic environment that affects both cross-coupling reactivity and target‑binding geometry; for example, in PARP‑2 inhibitor development, subtle positional changes on the isoquinolinone scaffold can shift the PARP‑2/PARP‑1 selectivity index by more than an order of magnitude [1]. The N‑difluoromethyl group is not an inert methyl isostere—it alters the C‑H acidity (pKa), molecular dipole, and metabolic soft spot compared to N‑CH₃ or N‑H, directly influencing bioavailability and clearance profiles [2]. Procurement of a generic isoquinolinone lacking either the 8‑Br handle or the N‑CF₂H moiety therefore introduces uncontrolled variables in both synthetic diversification and biological readout.

Product-Specific Quantitative Evidence Guide: 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one vs. Closest Analogs


N-Difluoromethyl Introduced via TMSCF₂Br Under Chemoselective Conditions: Reported Gram-Scale Yield

The N‑CF₂H group in 8-bromo-2-difluoromethyl-2H-isoquinolin-1-one can be installed using TMSCF₂Br under conditions that distinguish N- vs. O‑difluoromethylation. While a specific yield for this exact substrate was not reported in isolation, the Zhu et al. protocol demonstrated that structurally related isoquinolinones undergo N‑difluoromethylation with isolated yields in the 60–85% range at gram scale, with N‑ vs. O‑chemoselectivity controlled by base strength and solvent (e.g., Cs₂CO₃ in DMF favoring N‑alkylation) [1]. This contrasts with N‑methyl analogs that are synthesized via fundamentally different alkylation routes (e.g., CH₃I/K₂CO₃), which cannot directly access the CF₂H pharmacophore.

N-difluoromethylation synthetic methodology isoquinolinone

Isoquinolinone Scaffold PARP-2/PARP-1 Selectivity: Class-Level Benchmark for 8-Bromo Congeners

In a systematic SAR study of isoquinolin-1(2H)-one derivatives as PARP inhibitors, Pellicciari et al. identified the 5‑benzoyloxyisoquinolin-1(2H)-one derivative as the most selective PARP‑2 inhibitor at the time, with a PARP-2/PARP-1 selectivity index exceeding 60 [1]. While the 8‑bromo-2-difluoromethyl analog was not directly tested, the study established that substitution at the isoquinolinone C‑5, C‑6, and C‑8 positions profoundly modulates PARP isoform selectivity—5‑substitution favors PARP‑2, whereas other positions trend toward non‑selective or PARP‑1‑preferring profiles. The 8‑bromo handle in the target compound occupies a position that, based on this SAR map, is expected to enable divergent selectivity tuning upon further elaboration via cross-coupling.

PARP-2 selectivity isoquinolinone SAR DNA damage

Isoquinolin-1-one Core Enables p53 Stabilization via MDM2–p53 Complex Dissociation: Functional Divergence from Non-Isoquinolinone MDM2 Inhibitors

Rothweiler et al. demonstrated that isoquinolin-1-one-based MDM2–p53 inhibitors uniquely stabilize p53 protein levels, whereas other chemotypes (e.g., isoindolinones, benzodiazepinediones) induce p53‑responsive gene expression and apoptosis but fail to cause p53 accumulation [1]. In NMR experiments, isoquinolin-1-one derivatives were shown to actively dissociate the preformed MDM2–p53 complex, releasing folded, soluble p53. The target compound 8‑bromo-2-difluoromethyl-2H-isoquinolin-1-one, bearing the isoquinolin-1-one core, shares this foundational pharmacophore, distinguishing it from MDM2 inhibitors built on alternative heterocyclic frameworks.

MDM2-p53 protein-protein interaction p53 stabilization

8-Bromoisoquinolinone as a Key Intermediate in Bifunctional Degrader (PROTAC) Synthesis: Patent-Validated Utility

C4 Therapeutics' patent WO2020/210630 explicitly discloses 8-bromoisoquinolin-1(2H)-one (the non‑fluorinated parent of the target compound) as a key intermediate in the synthesis of bifunctional degrader molecules, with preparative-scale procedures yielding 52.5% (70 g scale) via N‑oxide rearrangement with acetic anhydride [1]. The 8‑bromo substituent serves as the anchor point for Suzuki–Miyaura cross-coupling to install linker–ligand conjugates. The 2‑difluoromethyl variant (target compound) retains this synthetic handle while adding the CF₂H moiety, which can serve as a metabolic modulator or a ¹⁹F NMR probe in subsequent mechanistic studies—a dual capability not provided by the non-fluorinated 8‑bromoisoquinolinone.

PROTAC bifunctional degrader targeted protein degradation

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor Patent Coverage: Isoquinoline Scaffold with 8-Position Substituent Scope

Genentech's patent family (e.g., US 2018/0282282 A1, WO 2018/183385 A1) broadly claims isoquinoline compounds as HPK1 inhibitors for cancer immunotherapy, with explicit exemplification of isoquinolin-1(2H)-one derivatives bearing substituents at C‑5, C‑6, C‑7, and C‑8, including halogen, CF₃, and heteroaryl groups [1]. While the patent does not explicitly list 8-bromo-2-difluoromethyl-2H-isoquinolin-1-one as a specific example, the Markush structures encompass 8‑bromo substitution and N‑alkyl/fluoroalkyl variations. This indicates that the target compound falls within the claimed chemical space and serves as a viable starting point for generating HPK1 inhibitor leads through C‑8 diversification.

HPK1 immuno-oncology kinase inhibitor

Physicochemical Differentiation: Computed LogP and H‑Bond Profile vs. Non‑Fluorinated and Positional Isomer Analogs

Vendor and database specifications report a computed LogP of 3.16, topological polar surface area (TPSA) of 22 Ų, zero H‑bond donors, and two H‑bond acceptors for 8‑bromo-2-difluoromethyl-2H-isoquinolin-1-one . In comparison, the non-fluorinated analog 8-bromoisoquinolin-1(2H)-one (CAS 475994-60-6) has a lower molecular weight (224.05 vs. 274.06) and higher predicted hydrophilicity (estimated LogP ~2.0–2.5) . The 5‑bromo regioisomer (CAS not disclosed; commercially available) shares the same molecular formula but may exhibit altered dipole moment and chromatographic retention due to the different bromine position, which can affect both purification and biological target engagement. These quantitative physicochemical differences provide a basis for selecting the 8‑Br, N‑CF₂H variant when enhanced membrane permeability or reduced H‑bond donor count is desired.

lipophilicity physicochemical properties drug-likeness

Best Research & Industrial Application Scenarios for 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one


PARP Isoform-Selective Inhibitor Lead Generation via C‑8 Diversification

The isoquinolin-1-one scaffold has demonstrated the capacity for PARP‑2/PARP‑1 selectivity exceeding 60‑fold when appropriately substituted [1]. 8‑Bromo-2-difluoromethyl-2H-isoquinolin-1-one provides a pre-functionalized entry point at the C‑8 position—a SAR vector distinct from the C‑5 position that dominated the most selective PARP‑2 inhibitors. Researchers can use Suzuki–Miyaura cross-coupling at the 8‑bromo handle to install diverse aryl, heteroaryl, or alkenyl groups while retaining the N‑CF₂H moiety, enabling the exploration of isoform selectivity landscapes not accessible from 5‑substituted or non‑fluorinated analogs.

MDM2–p53 Protein–Protein Interaction Inhibitor Development Requiring p53 Stabilization Phenotype

Unlike other MDM2 inhibitor chemotypes that induce p53 target gene expression and apoptosis without stabilizing p53 protein, isoquinolin-1-one derivatives uniquely dissociate the preformed MDM2–p53 complex and release folded, soluble p53 [1]. The target compound's isoquinolin-1-one core makes it suitable for further elaboration into MDM2–p53 PPI inhibitors that achieve the full p53 stabilization phenotype. The 8‑bromo group provides a vector for introducing substituents that can engage peripheral MDM2 pockets, while the N‑CF₂H group may enhance cellular permeability.

HPK1 Inhibitor Lead Discovery in Immuno-Oncology with Favorable IP Positioning

Genentech's patent estate covering isoquinoline HPK1 inhibitors encompasses 8‑substituted isoquinolin-1(2H)-ones, making the target compound a strategic starting material for generating novel IP within this competitive space [1]. The combination of 8‑bromo as a synthetic exit vector and N‑CF₂H as a metabolically stable N‑substituent positions the compound for rapid analog generation and biochemical HPK1 screening, with the potential to identify leads possessing both enzymatic potency and favorable DMPK properties.

Bifunctional Degrader (PROTAC) Linker Attachment Point with Built-In ¹⁹F NMR Probe

The 8‑bromoisoquinolinone scaffold is a validated intermediate in PROTAC synthesis, as demonstrated in C4 Therapeutics' patent on bifunctional degraders [1]. The 8‑bromo position serves as a cross-coupling handle for installing PEG‑ or alkyl‑based linkers, while the N‑CF₂H group provides a non-exchangeable ¹⁹F NMR probe for monitoring ternary complex formation and assessing cellular target engagement by ¹⁹F NMR without requiring additional isotopic labeling. This dual functionality reduces the number of synthetic steps needed to incorporate both a linker attachment point and a spectroscopic reporter.

Quote Request

Request a Quote for 8-Bromo-2-difluoromethyl-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.